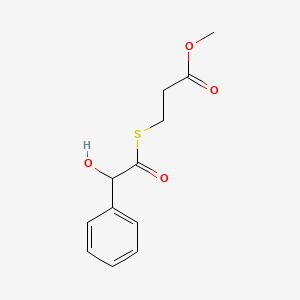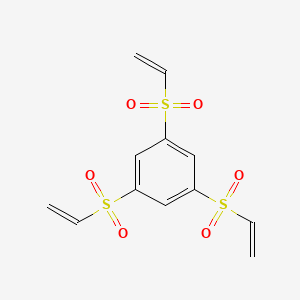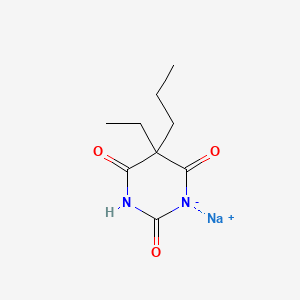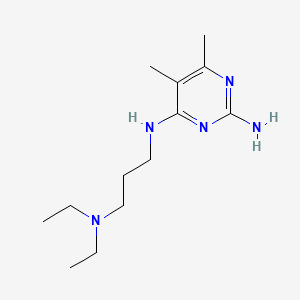
1-Chloro-3-isothiocyanato-2-methylprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-isothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C5H6ClNS It is characterized by the presence of a chlorine atom, an isothiocyanate group, and a methyl group attached to a propene backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropene with thiophosgene (CSCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Isothiocyanate Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Halogens, acids, and other electrophilic reagents.
Solvents: Dichloromethane, toluene, and other non-polar solvents.
Major Products:
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Propene Derivatives: Resulting from substitution reactions at the chlorine atom.
科学的研究の応用
1-Chloro-3-isothiocyanato-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiourea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 1-chloro-3-isothiocyanato-2-methylprop-1-ene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical research for labeling and modifying proteins and other biomolecules.
類似化合物との比較
3-Chloro-2-methylpropene: Lacks the isothiocyanate group, making it less reactive in certain types of reactions.
1-Chloro-2-methylpropene: Similar structure but different reactivity due to the position of the chlorine atom.
Isothiocyanato Compounds: Other compounds with isothiocyanate groups, such as phenyl isothiocyanate, share some reactivity but differ in their overall structure and applications.
Uniqueness: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
特性
CAS番号 |
62927-33-7 |
|---|---|
分子式 |
C5H6ClNS |
分子量 |
147.63 g/mol |
IUPAC名 |
1-chloro-3-isothiocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C5H6ClNS/c1-5(2-6)3-7-4-8/h2H,3H2,1H3 |
InChIキー |
VOJYAZLOFYRRON-UHFFFAOYSA-N |
正規SMILES |
CC(=CCl)CN=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)



![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)


![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)



